molecular formula C5H3NO2 B12353754 Pyridine-2,5-dione

Pyridine-2,5-dione

Cat. No.: B12353754
M. Wt: 109.08 g/mol
InChI Key: NQDAJUCXNKEDNN-UHFFFAOYSA-N
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Description

Pyridine-2,5-dione is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen. This compound is notable for its versatility and is used in various fields, including medicinal chemistry and industrial applications. Its structure allows for significant chemical reactivity, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,5-dione can be synthesized through several methods. One common approach involves the regioselective ortho lithiation and methoxycarbonylation of 2-bromo-6-methoxypyridine, followed by Heck vinylation, alkene reduction, cyclization, and decarboxylation . Another method includes the use of magnetically recoverable catalysts for the preparation of pyridine derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds.

Mechanism of Action

The mechanism of action of pyridine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of signaling cascades and interference with metabolic processes.

Comparison with Similar Compounds

Uniqueness: Pyridine-2,5-dione is unique due to its unsaturated ring structure, which provides distinct reactivity and binding properties compared to its saturated counterparts. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H3NO2

Molecular Weight

109.08 g/mol

IUPAC Name

pyridine-2,5-dione

InChI

InChI=1S/C5H3NO2/c7-4-1-2-5(8)6-3-4/h1-3H

InChI Key

NQDAJUCXNKEDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1=O

Origin of Product

United States

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